molecular formula C10H13BrO B2991163 3-Bromo-5-tert-butylphenol CAS No. 1047661-26-6

3-Bromo-5-tert-butylphenol

Cat. No.: B2991163
CAS No.: 1047661-26-6
M. Wt: 229.117
InChI Key: FLCMLHFCSZJOET-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

3-Bromo-5-tert-butylphenol is a powder that is stored at room temperature .

Scientific Research Applications

Catalysis and Organic Synthesis

A study on the aerobic reactions of ammonia with 3,5-di-tert-butylcatechol derivatives and their interaction with copper compounds demonstrates the role of similar phenolic compounds in developing novel catalytic processes and understanding metal-radical ferromagnetic exchange mechanisms (Speier et al., 1996). This work highlights how derivatives of tert-butylphenols can be employed in synthesizing complex metal-organic frameworks, potentially applicable in catalysis and materials science.

Antioxidant Properties and Radical Scavenging

Research into the antioxidant and radical-scavenging activities of phenolic compounds, such as bisphenol antioxidants, emphasizes the importance of phenolic structures in mitigating oxidative stress (Lucarini et al., 2001). This suggests that 3-Bromo-5-tert-butylphenol could possess similar antioxidant properties, which could be leveraged in the development of new antioxidants for use in food preservation, cosmetics, and pharmaceuticals.

Biotechnological Applications

The synthesis of 3-tert-butylcatechol through engineered monooxygenase showcases the biotechnological potential of modifying phenolic compounds for industrial applications, including the production of high-value chemicals through biocatalysis (Meyer et al., 2003). This demonstrates the utility of tert-butylphenol derivatives in green chemistry and sustainable manufacturing processes.

Environmental and Material Science

Studies on the alkylation of phenol with isobutene, utilizing heterogeneous catalysts, point to the relevance of tert-butylphenol derivatives in producing materials and chemicals with enhanced properties (Modrogan et al., 2009). These findings could inform research into the modification of this compound for specific industrial applications, such as the synthesis of polymers and performance chemicals.

Safety and Hazards

3-Bromo-5-tert-butylphenol is classified as dangerous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage . Precautionary measures include avoiding ingestion and inhalation, avoiding contact with skin, eyes, or clothing, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds like bronopol have wide-spectrum antimicrobial properties . They are used as a microbicide or microbiostat in various commercial and industrial applications .

Mode of Action

Based on its structural similarity to other brominated phenolic compounds, it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially disrupting their normal function .

Biochemical Pathways

Brominated phenolic compounds are known to interfere with various cellular processes, including protein synthesis and enzymatic activity, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

Similar brominated compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted primarily through the kidneys . These properties can significantly impact the bioavailability of the compound .

Result of Action

Brominated phenolic compounds are known to have antimicrobial properties, suggesting that they may inhibit the growth of bacteria and other microorganisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-tert-butylphenol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . Additionally, the compound’s effect can be influenced by the specific characteristics of its target organisms, such as their metabolic activity and resistance mechanisms .

Properties

IUPAC Name

3-bromo-5-tert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCMLHFCSZJOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 34 mL of 1.6 M n-BuLi in hexanes in 20 mL of THF at −78° C. was added 8.15 g of 1,3-dibromo-5-tert-butylbenzene in 80 mL of THF dropwise over a period of 1 h. After 1 h at −78° C., 4.6 mL of B(OMe)3 was added, and after 20 min. the cold bath was removed and stirring continued with warming to r.t. After 1 h, EtOAc and 70 mL of 1 N HCl were added, and the layers were separated. The organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated. To a stirring mixture of the crude product in 105 mL of 1 N NaOH at 0° C. was added 22 mL of H2O2 (30 wt % in H2O) dropwise. After 25 min. 5 N HCl was added to a pH=1. Ethyl acetate was added, and the organic layer was washed with 80 mL of brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (hexanes to 10% EtOAc/hexanes) provided 6.54 g of 3-bromo-5-tert-butylphenol as an orange oil with some impurity.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two

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